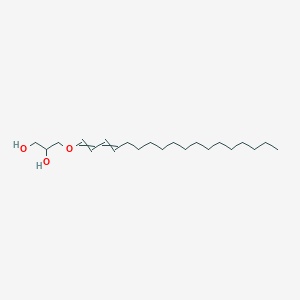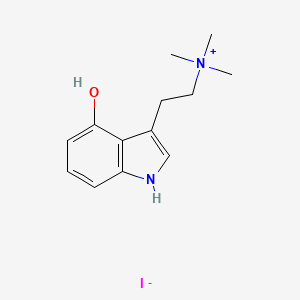
(4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The compound features a trifluoromethyl group, a methylpiperazinyl group, and a boronic acid moiety, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Arylboronic Acid: The initial step involves the formation of the arylboronic acid through a Suzuki coupling reaction. This reaction typically uses a palladium catalyst and a base such as potassium carbonate in an aqueous or organic solvent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of a trifluoromethylating agent such as Togni’s reagent or Umemoto’s reagent under radical conditions.
Attachment of the Methylpiperazinyl Group: The methylpiperazinyl group is introduced through nucleophilic substitution reactions, often using a suitable piperazine derivative and a halogenated precursor.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions, particularly at the trifluoromethyl group, to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The arylboronic acid can participate in substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various aryl derivatives depending on the coupling partner.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its boronic acid moiety makes it suitable for Suzuki coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology and Medicine
The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable component in medicinal chemistry .
Industry
In the industrial sector, this compound can be used in the production of agrochemicals and materials science. Its unique chemical properties allow for the development of new materials with enhanced performance characteristics .
Mécanisme D'action
The mechanism of action of (4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity to target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Methylpiperazin-1-yl)-3-(3-trifluoromethyl-phenyl)-urea
- (4-(3-(4-Methylpiperazin-1-yl)propoxy)phenyl)boronic acid
Uniqueness
(4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of its trifluoromethyl group, which imparts enhanced stability and bioavailability, and its boronic acid moiety, which allows for versatile chemical reactivity. This combination makes it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C12H16BF3N2O2 |
|---|---|
Poids moléculaire |
288.08 g/mol |
Nom IUPAC |
[4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BF3N2O2/c1-17-4-6-18(7-5-17)9-2-3-11(13(19)20)10(8-9)12(14,15)16/h2-3,8,19-20H,4-7H2,1H3 |
Clé InChI |
QBRFXIDBBCFLAZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)N2CCN(CC2)C)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


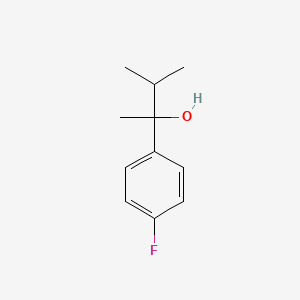

![Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate](/img/structure/B14078361.png)
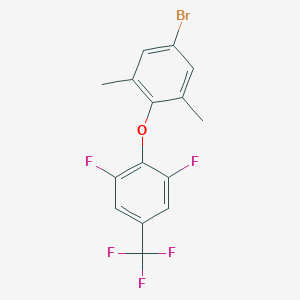
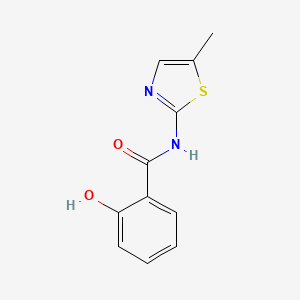
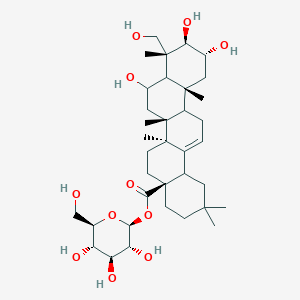

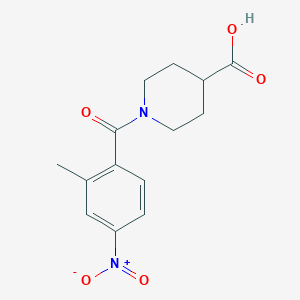
![Methyl 4-[2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078392.png)
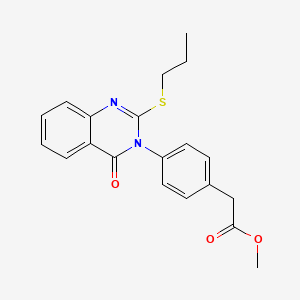
![4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]](/img/structure/B14078417.png)

